(2R)-4-[(tert-butoxy)carbonyl]piperazine-2-carboxylic acid hydrochloride
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Overview
Description
(2R)-4-[(tert-butoxy)carbonyl]piperazine-2-carboxylic acid hydrochloride is a chemical compound that features a piperazine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid moiety. This compound is often used in organic synthesis and pharmaceutical research due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-[(tert-butoxy)carbonyl]piperazine-2-carboxylic acid hydrochloride typically involves the protection of the piperazine nitrogen with a Boc group. This can be achieved by reacting piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as crystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
(2R)-4-[(tert-butoxy)carbonyl]piperazine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, allowing for further functionalization of the piperazine ring.
Coupling Reactions: The carboxylic acid moiety can participate in amide bond formation with amines using coupling reagents like EDCI or HATU.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Coupling: EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are frequently used for amide bond formation.
Major Products Formed
Deprotected Piperazine: Removal of the Boc group yields the free piperazine derivative.
Amides: Coupling with amines results in the formation of amide bonds, which are crucial in peptide synthesis.
Scientific Research Applications
(2R)-4-[(tert-butoxy)carbonyl]piperazine-2-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex molecules and as a protecting group for amines.
Biology: Employed in the synthesis of peptide-based drugs and as a building block in combinatorial chemistry.
Medicine: Investigated for its potential in drug development, particularly in the design of enzyme inhibitors and receptor antagonists.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2R)-4-[(tert-butoxy)carbonyl]piperazine-2-carboxylic acid hydrochloride primarily involves its role as a protecting group. The Boc group stabilizes the piperazine nitrogen, preventing unwanted reactions during synthetic processes. Upon deprotection, the free amine can participate in various biochemical pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
(2R)-4-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid hydrochloride: Similar structure but with a piperidine ring instead of piperazine.
(2R)-4-[(tert-butoxy)carbonyl]morpholine-2-carboxylic acid hydrochloride: Contains a morpholine ring.
Uniqueness
(2R)-4-[(tert-butoxy)carbonyl]piperazine-2-carboxylic acid hydrochloride is unique due to its specific combination of a piperazine ring and Boc protecting group, which provides stability and reactivity suitable for various synthetic applications. Its versatility in forming amide bonds and its role in peptide synthesis make it a valuable compound in both research and industrial settings.
Properties
IUPAC Name |
(2R)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4.ClH/c1-10(2,3)16-9(15)12-5-4-11-7(6-12)8(13)14;/h7,11H,4-6H2,1-3H3,(H,13,14);1H/t7-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRPSBMNCLYTTI-OGFXRTJISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN[C@H](C1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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